molecular formula C18H19NO3 B14718087 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate CAS No. 22691-31-2

4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate

Cat. No.: B14718087
CAS No.: 22691-31-2
M. Wt: 297.3 g/mol
InChI Key: DZFIZOZNUOTDBY-UHFFFAOYSA-N
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Description

4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-aminophenyl butanoate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Synthetic Route:

  • Dissolve 4-methoxybenzaldehyde and 4-aminophenyl butanoate in an appropriate solvent, such as ethanol.
  • Add a few drops of hydrochloric acid to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Allow the reaction mixture to cool and then filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction:

  • Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

Substitution:

  • The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Solvents: Ethanol, methanol, dichloromethane.

Major Products:

  • Oxidation products: Corresponding oxides.
  • Reduction products: Amines.
  • Substitution products: Halides, thiols.

Scientific Research Applications

4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate has several scientific research applications:

Chemistry:

  • Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents for treating various diseases.

Industry:

  • Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate involves its interaction with biological targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. The presence of the Schiff base moiety allows it to interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
  • Receptors: Binding to receptors that regulate cellular functions.

Comparison with Similar Compounds

  • 4-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenyl acetate
  • 4-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenyl propanoate
  • 4-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenyl hexanoate

Uniqueness:

  • The presence of the butanoate group in 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate provides unique properties, such as enhanced solubility and specific reactivity, compared to other similar compounds.

Properties

CAS No.

22691-31-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methylideneamino]phenyl] butanoate

InChI

InChI=1S/C18H19NO3/c1-3-4-18(20)22-17-11-7-15(8-12-17)19-13-14-5-9-16(21-2)10-6-14/h5-13H,3-4H2,1-2H3

InChI Key

DZFIZOZNUOTDBY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC

Origin of Product

United States

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